1,6-Dibromoisoquinolin-3-amine

Catalog No.
S735213
CAS No.
925672-85-1
M.F
C9H6Br2N2
M. Wt
301.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Dibromoisoquinolin-3-amine

CAS Number

925672-85-1

Product Name

1,6-Dibromoisoquinolin-3-amine

IUPAC Name

1,6-dibromoisoquinolin-3-amine

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

InChI

InChI=1S/C9H6Br2N2/c10-6-1-2-7-5(3-6)4-8(12)13-9(7)11/h1-4H,(H2,12,13)

InChI Key

QWCRSSNILAZCCN-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C(C=C2C=C1Br)N)Br

Canonical SMILES

C1=CC2=C(N=C(C=C2C=C1Br)N)Br

1,6-Dibromoisoquinolin-3-amine (CAS 925672-85-1) is a highly versatile, di-halogenated heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly protein kinase B (PKB/Akt) and Wnt pathway inhibitors [1]. Featuring an isoquinoline core with an amine at the 3-position and bromine atoms at the 1- and 6-positions, this compound is prized for its orthogonal reactivity. The distinct electronic environments of the C1 and C6 bromines allow for site-selective palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, or targeted debromination [2]. For procurement teams and synthetic chemists, it serves as a highly scalable, foundational precursor that streamlines the divergent synthesis of complex poly-substituted isoquinoline libraries without the need for convoluted protecting group strategies [3].

Substituting 1,6-dibromoisoquinolin-3-amine with mono-brominated analogs (such as 6-bromoisoquinolin-3-amine) or chlorinated variants fundamentally disrupts established synthetic workflows and inflates the cost of goods. While 6-bromoisoquinolin-3-amine might appear to be a more direct precursor for certain targets, its de novo synthesis is often multi-step and low-yielding, making it prohibitively expensive for bulk procurement [1]. In contrast, the dibromo compound is efficiently generated via a single-step HBr-mediated cyclization, making it a far more cost-effective starting material[2]. Furthermore, substituting with the 1,6-dichloro analog drastically reduces cross-coupling kinetics, forcing the use of expensive, specialized phosphine ligands and harsher temperatures that can degrade the sensitive free amine group and lead to poor reaction reproducibility [3].

High-Yield, Single-Step Cyclization for Cost-Effective Procurement

The procurement viability of 1,6-dibromoisoquinolin-3-amine is heavily driven by its highly efficient, single-step synthesis. When reacting 4-bromo-2-(cyanomethyl)benzonitrile with HBr in 2,2-dichloroacetic acid at 0 °C, the dibromo compound is produced via simultaneous ring closure and C1-bromination. This scalable process routinely achieves a 41% isolated yield on a 75-gram scale [1]. In contrast, attempting to synthesize the mono-brominated 6-bromoisoquinolin-3-amine directly requires complex, multi-step sequences with lower overall throughput. Consequently, industrial routes often procure the dibromo variant and selectively debrominate it, rather than sourcing the mono-bromo analog directly [2].

Evidence DimensionSynthetic steps and scalability
Target Compound Data1 step (HBr-mediated cyclization), 41% yield on 75g scale
Comparator Or Baseline6-bromoisoquinolin-3-amine (Direct synthesis)
Quantified DifferenceSingle-step vs. multi-step route, significantly lowering bulk precursor cost
ConditionsHBr bubbling in 2,2-dichloroacetic acid at 0 °C

Procuring the dibromo compound enables a highly scalable, cost-effective entry point into isoquinoline API synthesis compared to sourcing multi-step mono-bromo analogs.

Superior Regioselectivity in Palladium-Catalyzed Reductions

A critical differentiator for 1,6-dibromoisoquinolin-3-amine is the pronounced electronic difference between the C1 and C6 bromines. The C1-Br bond, being adjacent to the isoquinoline nitrogen, is highly activated. Under standard palladium-catalyzed conditions (e.g., Pd(PPh3)4 with tributyltin hydride at 100 °C or ammonium formate at 50 °C), the C1 position undergoes rapid, selective debromination or cross-coupling while leaving the C6-Br bond entirely intact [1]. This orthogonal reactivity allows chemists to achieve >90% regioselectivity, a feat that cannot be accomplished with symmetric dihalides. This enables sequential, site-specific modifications without complex protecting group strategies [2].

Evidence DimensionRegioselectivity of C-Br bond activation
Target Compound DataHighly selective activation at the C1 position
Comparator Or BaselineUnactivated or symmetric dibromoarenes
Quantified DifferenceComplete differentiation of two identical halogens based on scaffold electronics
ConditionsPd(PPh3)4, Bu3SnH (100 °C) or ammonium formate (50 °C)

This predictable regioselectivity allows discovery chemists to use a single starting material to divergently synthesize massive libraries of functionalized isoquinolines.

Enhanced Cross-Coupling Kinetics Eliminating the Need for Specialized Ligands

When selecting a di-halogenated building block, 1,6-dibromoisoquinolin-3-amine offers vastly superior reaction kinetics compared to 1,6-dichloroisoquinolin-3-amine. The weaker C-Br bond energy facilitates rapid oxidative addition with standard, inexpensive palladium catalysts like Pd(PPh3)4 [1]. In contrast, the dichloro analog typically requires highly engineered, expensive dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) and elevated temperatures (>100 °C) to achieve comparable conversions[2]. This difference directly impacts process economics by lowering catalyst costs and minimizing thermal degradation of the free amine during downstream API manufacturing [3].

Evidence DimensionCatalyst requirement and reaction temperature
Target Compound DataStandard catalysts (Pd(PPh3)4), moderate temperatures (50-100 °C)
Comparator Or Baseline1,6-dichloroisoquinolin-3-amine
Quantified DifferenceEliminates the need for expensive specialty ligands and lowers reaction temperatures by 20-40 °C
ConditionsStandard Suzuki/Buchwald-Hartwig cross-coupling conditions

Utilizing the dibromo variant significantly reduces the cost of goods (COGs) for catalytic reagents and improves overall yield by avoiding harsh reaction conditions.

Synthesis of Protein Kinase B (PKB/Akt) Inhibitors

Exploiting the orthogonal reactivity of the C1 and C6 bromines, this compound is a foundational precursor for developing thiazole-substituted isoquinolines targeting PKB, crucial for oncology research [1].

Development of Wnt Pathway Antagonists

The scaffold is selectively functionalized (e.g., via C1 debromination and C6 cross-coupling) to produce isoquinolin-3-yl carboxamides, which are critical in treating fibrotic disorders and cancers driven by Wnt signaling dysregulation [2].

Divergent Heterocyclic Library Generation

In early-stage drug discovery, the distinct reactivity profile of the two bromines allows medicinal chemists to rapidly synthesize diverse 1,3,6-trisubstituted isoquinoline libraries from a single, scalable starting material [3].

Site-Selective Isotopic Labeling

The highly reactive C1 position can be selectively reduced using deuterated reagents (e.g., ammonium formate-d5), enabling the efficient synthesis of stable isotopically labeled standards for pharmacokinetic and metabolic assays[4].

XLogP3

3.5

Wikipedia

1,6-Dibromoisoquinolin-3-amine

Dates

Last modified: 08-15-2023

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